N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
Imidazo[1,2-a]pyridines, which is a part of the compound you mentioned, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized via radical reactions. This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Optical Properties
A study by Volpi et al. (2017) describes the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing a method that could be applicable for the synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide derivatives. These compounds exhibit notable optical properties, including large Stokes' shifts and tunable quantum yields, suggesting potential applications in luminescent materials and as low-cost emitters (Volpi et al., 2017).
Anticancer Applications
Almeida et al. (2018) investigated selenylated imidazo[1,2-a]pyridines, showing significant cytotoxicity towards breast cancer cells. These compounds inhibit cell proliferation and induce apoptosis through DNA interaction and cleavage, highlighting a potential route for developing anticancer therapies using structurally similar compounds (Almeida et al., 2018).
Antiulcer Agents
Research on 3-substituted imidazo[1,2-a]pyridines has explored their potential as antiulcer agents, focusing on their antisecretory and cytoprotective properties. These studies lay the groundwork for understanding how modifications to the imidazo[1,2-a]pyridine core, similar to N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide, could yield new therapeutic options for ulcer treatment (Starrett et al., 1989).
Fluorescent Dyes and Nucleic Acid Interactions
Kovalska et al. (2006) developed styryl dyes based on the imidazo[1,2-a]pyridinium chromophore, demonstrating their spectral-fluorescent properties and interaction with nucleic acids and proteins. This research indicates the potential of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide derivatives as fluorescent markers or probes in biochemical assays (Kovalska et al., 2006).
Future Directions
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-17-8-5-15(6-9-17)7-10-19(23)20-12-11-16-14-22-13-3-2-4-18(22)21-16/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPYWKEGGPWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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